Pirinixic Acid Aminothiazole

Descripción general

Descripción

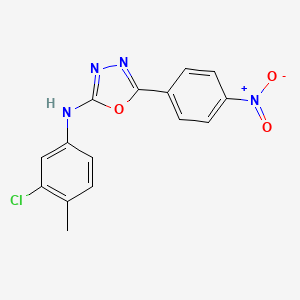

El ácido piriníxico aminotiazol es un compuesto que combina las características estructurales del ácido piriníxico y el aminotiazol. El ácido piriníxico es conocido por su papel como agonista del receptor alfa activado por proliferadores de peroxisomas (PPARα), mientras que el aminotiazol es un andamiaje versátil en química medicinal con diversas actividades biológicas. La combinación de estos dos grupos da como resultado un compuesto con posibles aplicaciones terapéuticas, particularmente en los campos de la inflamación y el cáncer .

Mecanismo De Acción

El mecanismo de acción del ácido piriníxico aminotiazol implica su interacción con objetivos moleculares específicos:

Receptor alfa activado por proliferadores de peroxisomas (PPARα): El compuesto activa PPARα, lo que lleva a la transcripción de genes involucrados en el metabolismo de lípidos y la inflamación.

Sintetasa microsomal de prostaglandina E2-1 (mPGES-1) y 5-Lipooxigenasa (5-LO): Inhibe estas enzimas, reduciendo la producción de mediadores proinflamatorios como prostaglandinas y leucotrienos

Análisis Bioquímico

Biochemical Properties

Pirinixic Acid Aminothiazole interacts with key enzymes, proteins, and other biomolecules in biochemical reactions. It is a potent inhibitor of both 5-LO and mPGES-1, with IC50 values of 0.3 and 0.4 μM, respectively . These enzymes are key players in the synthesis of leukotrienes (LTs) and PGE2, respectively . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on cells are significant. In cell-based assays, it directly inhibits 5-LO with an IC50 value of 0.2 μM . This inhibition can lead to a reduction in the synthesis of LTs and PGE2, which are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a dual inhibitor of 5-LO and mPGES-1, it binds to the active sites of these enzymes, inhibiting their activity and subsequently reducing the synthesis of LTs and PGE2 . This can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on 5-LO and mPGES-1 suggest that it may have long-term effects on cellular function, particularly in the context of inflammation and cancer .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the enzymes 5-LO and mPGES-1 . These enzymes are key players in the synthesis of LTs and PGE2, respectively .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del ácido piriníxico aminotiazol normalmente implica la condensación de una cetona halogenada con una tioamida, seguida de ciclización para formar el anillo de aminotiazol. Las condiciones de reacción a menudo requieren el uso de una base, como el hidróxido de sodio, y un solvente como el etanol. El proceso puede optimizarse utilizando catalizadores soportados en polímeros para mejorar los rendimientos y simplificar el aislamiento del producto .

Métodos de Producción Industrial: La producción industrial del ácido piriníxico aminotiazol puede implicar reacciones por lotes a gran escala utilizando rutas sintéticas similares. El uso de reactores de flujo continuo y catalizadores soportados en sólidos puede mejorar la eficiencia y la escalabilidad. El producto final se purifica normalmente mediante cristalización o cromatografía para lograr una alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido piriníxico aminotiazol experimenta diversas reacciones químicas, incluidas:

Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en las posiciones halogenadas del anillo de aminotiazol

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno en ácido acético.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Hidróxido de sodio en etanol

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

El ácido piriníxico aminotiazol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia su papel en la modulación de la actividad enzimática y la unión a receptores.

Medicina: Se investiga por sus propiedades antiinflamatorias y anticancerígenas. .

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos

Comparación Con Compuestos Similares

El ácido piriníxico aminotiazol se puede comparar con otros compuestos similares, como:

Fenofibrato: Otro agonista de PPARα utilizado para reducir los niveles de lípidos.

Ácido Clofíbrico: Un agonista de PPARα con efectos similares de reducción de lípidos pero que carece de la acción inhibitoria dual sobre mPGES-1 y 5-LO.

Tiazolidinedionas: Una clase de agonistas de PPARγ utilizados en el tratamiento de la diabetes.

La singularidad del ácido piriníxico aminotiazol radica en su acción inhibitoria dual sobre mPGES-1 y 5-LO, combinada con su actividad agonista de PPARα, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades inflamatorias y cáncer .

Propiedades

IUPAC Name |

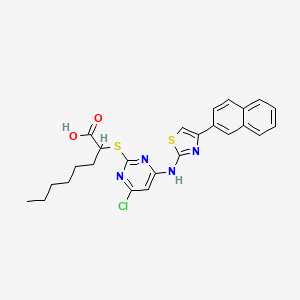

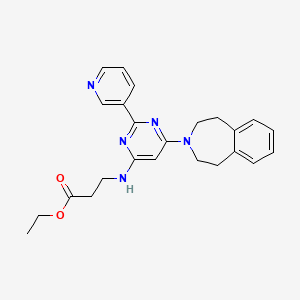

2-[4-chloro-6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN4O2S2/c1-2-3-4-5-10-20(23(31)32)34-25-28-21(26)14-22(30-25)29-24-27-19(15-33-24)18-12-11-16-8-6-7-9-17(16)13-18/h6-9,11-15,20H,2-5,10H2,1H3,(H,31,32)(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFIDKPYNKNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

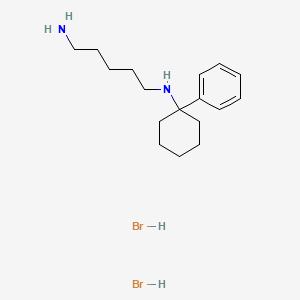

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)

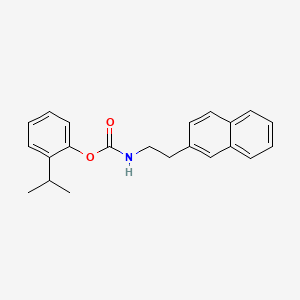

![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)

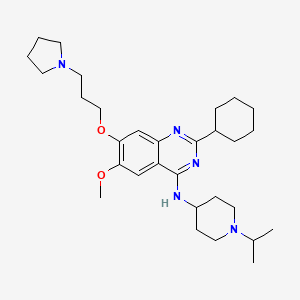

![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)